5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is commonly known as Ciglitazone and is a member of the thiazolidinedione class of drugs. This compound has been studied for its ability to regulate glucose and lipid metabolism, making it a promising candidate for the treatment of diabetes and other metabolic disorders.
Mechanism of Action
Ciglitazone works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. This activation leads to increased insulin sensitivity and glucose uptake in peripheral tissues, as well as decreased hepatic glucose production. Additionally, Ciglitazone has been shown to have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Ciglitazone has been shown to have a number of biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in peripheral tissues, as well as decrease hepatic glucose production. Additionally, Ciglitazone has been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One advantage of using Ciglitazone in lab experiments is its specificity for PPARγ activation. This allows for the study of the effects of PPARγ activation on glucose and lipid metabolism without the interference of other pathways. However, one limitation of using Ciglitazone is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of Ciglitazone. One area of research is the development of new derivatives of Ciglitazone with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanisms of action of Ciglitazone and its potential applications in the treatment of metabolic disorders, Alzheimer's disease, and cancer. Finally, research is needed to determine the potential long-term effects of Ciglitazone use.
Synthesis Methods
Ciglitazone can be synthesized through various methods, including the reaction of 2-chlorophenol with 3-ethoxybenzaldehyde to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 4-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-5-one to form Ciglitazone.
Scientific Research Applications
Ciglitazone has been extensively studied for its potential applications in the field of medicine. It has been shown to have a positive effect on glucose and lipid metabolism, making it a promising candidate for the treatment of diabetes and other metabolic disorders. It has also been studied for its potential use in the treatment of Alzheimer's disease and cancer.
Properties
IUPAC Name |
(5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c1-2-25-17-11-13(12-18-19(23)22-20(24)28-18)7-8-16(17)27-10-9-26-15-6-4-3-5-14(15)21/h3-8,11-12H,2,9-10H2,1H3,(H,22,23,24)/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNSDIAKGKATAS-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCCOC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)OCCOC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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